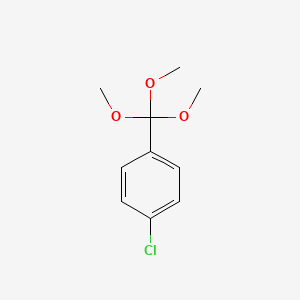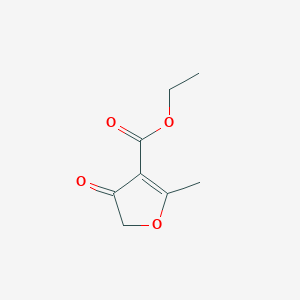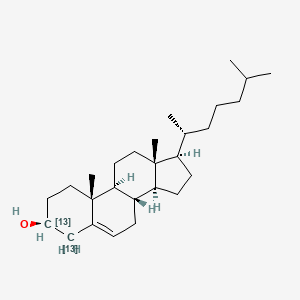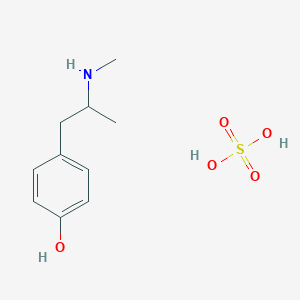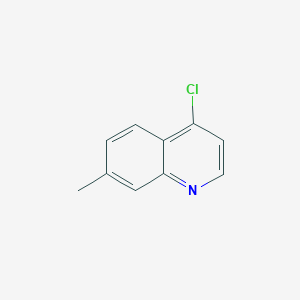
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
Vue d'ensemble
Description
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO5 . It has a molecular weight of 249.22 g/mol . The compound is also known by other names such as 6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is 1S/C12H11NO5/c1-17-9-3-6-8 (4-10 (9)18-2)13-5-7 (11 (6)14)12 (15)16/h3-5H,1-2H3, (H,13,14) (H,15,16) . The Canonical SMILES representation is COC1=C (C=C2C (=C1)C (=O)C (=CN2)C (=O)O)OC .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.8 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 249.06372245 g/mol . The topological polar surface area is 84.9 Ų . The compound has a heavy atom count of 18 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid has been studied for its synthesis and chemical properties. One study details the synthesis of its alkylamides, emphasizing a method that avoids halocyclization during bromination, which is significant in developing potential analgesics (Ukrainets et al., 2013).
Antihypoxic Activity
Research has been conducted on the antihypoxic activity of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid derivatives. For instance, the synthesis of N-R-amide hydrochlorides of this compound showed high antihypoxic effects, making them candidates for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).
Development of Opioid Receptor Antagonists
A study on the hydrochloride salts of [(alkylamino)alkyl]amides of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid showed promise in developing new opioid receptor antagonists. This research contributes to the development of biologically active compounds in opioid receptor research (Ukrainets et al., 2010).
Photolabile Protecting Group
A derivative of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, namely 8-bromo-7-hydroxyquinoline, has been synthesized and explored as a photolabile protecting group. Its properties, including greater single photon quantum efficiency and multiphoton-induced photolysis sensitivity, make it useful in the study of biological messengers (Fedoryak & Dore, 2002).
Structural and Pharmacological Properties
Further research includes studies on the structural and pharmacological properties of derivatives of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid. These investigations focus on understanding the relationships between structure and biological activity, which is crucial for developing new pharmacological agents (Ukrainets et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEYCDPOWKNXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949686 | |
| Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid | |
CAS RN |
53977-29-0, 26893-22-1 | |
| Record name | 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53977-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




